REACTION_CXSMILES
|
Cl[CH:2]([C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=1)[C:3]([CH3:8])([N+:5]([O-:7])=[O:6])[CH3:4].C(OCC)(=O)C>CO.[C].[Pd]>[CH3:8][C:3]([N+:5]([O-:7])=[O:6])([CH3:4])[CH2:2][C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=1 |f:3.4|
|
Name
|
2-(1-Chloro-2-methyl-2-nitropropyl)naphthalene
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC(C(C)([N+](=O)[O-])C)C1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
palladium carbon
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A hydrogenation reaction
|
Type
|
FILTRATION
|
Details
|
After filtration of the reaction mixture
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC1=CC2=CC=CC=C2C=C1)(C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 139 mg | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |